REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](Br)[CH:3]=1.[CH2:10]([Li])[CH2:11][CH2:12][CH3:13].CN(C)[CH:17]=[O:18]>C(OCC)C>[CH2:10]([C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([F:8])[CH:7]=1)[CH:17]=[O:18])[CH2:11][CH2:12][CH3:13]
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)F)Br
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Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
29.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool to −78 C
|
Type
|
CUSTOM
|
Details
|
Quench with saturated aqueous ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the organic layer (1×300 mL) with diethyl ether
|
Type
|
WASH
|
Details
|
wash (1×150 mL) with water, (1×100 μL) with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Purify
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=C(C=O)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |